molecular formula C9H14N2O2S B1373939 Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate CAS No. 1179285-52-9

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate

Cat. No.: B1373939
CAS No.: 1179285-52-9
M. Wt: 214.29 g/mol
InChI Key: AKJBGHPRONZXDD-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Biochemical Analysis

Biochemical Properties

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are primarily mediated through the binding of the thiazole ring to specific active sites on enzymes and proteins, altering their conformation and activity.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that thiazole derivatives can have a threshold effect, where their biological activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to changes in the levels of reactive oxygen species and inflammatory mediators . Additionally, this compound can affect the metabolism of other biomolecules, such as lipids and carbohydrates, by influencing the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, thiazole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in specific cellular compartments . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its distribution and activity within cells.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives can be localized to the mitochondria, where they can modulate mitochondrial function and oxidative stress . Additionally, this compound can be targeted to the nucleus, where it can influence gene expression and transcriptional activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate typically involves the reaction of 2-ethyl-1,3-thiazole-5-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is unique due to its specific structure, which combines the thiazole ring with an aminoacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-8-11-5-7(14-8)4-10-6-9(12)13-2/h5,10H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJBGHPRONZXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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